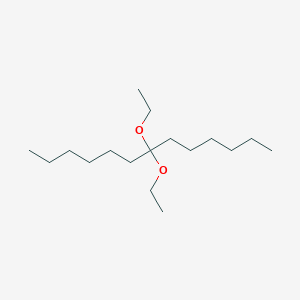
Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid moiety linked to a 2,4-dichloro-1-naphthalenyl group through an amino linkage. Its unique structure imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- typically involves the reaction of 2,4-dichloro-1-naphthylamine with benzoic acid under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which helps in the formation of the amide bond between the benzoic acid and the naphthylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. This process is conducted at elevated temperatures (130-200°C) in the presence of a lower fatty acid like acetic acid or its anhydride . The use of molecular oxygen or air as the oxidizing agent ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include substituted benzoic acids, naphthylamines, and various quinone derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also act as an enzyme inhibitor, blocking the activity of certain enzymes essential for the survival of pathogens . The presence of the dichloro and naphthyl groups enhances its binding affinity to these molecular targets, making it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzoic acid
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2,4-Dichlorotoluene
Uniqueness
Compared to similar compounds, Benzoic acid, 2-((2,4-dichloro-1-naphthalenyl)amino)- exhibits unique properties due to the presence of both benzoic acid and naphthylamine moieties. This dual functionality enhances its reactivity and makes it suitable for a wider range of applications. Additionally, the dichloro substitution on the naphthyl ring increases its stability and resistance to degradation .
Propiedades
Número CAS |
51671-08-0 |
|---|---|
Fórmula molecular |
C17H11Cl2NO2 |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
2-[(2,4-dichloronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11Cl2NO2/c18-13-9-14(19)16(11-6-2-1-5-10(11)13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22) |
Clave InChI |
IIYRDOASPQJNPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)









